CZC-54252
Overview
Description
CZC-54252 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has been shown to inhibit both wild-type and G2019S mutant forms of LRRK2 with IC50 values of 1.28 nM and 1.85 nM, respectively . This compound has demonstrated neuroprotective activity, particularly in models of Parkinson’s disease, by attenuating neuronal injury induced by LRRK2-G2019S mutant activity .
Biochemical Analysis
Biochemical Properties
CZC-54252 is a selective LRRK2 inhibitor, with IC50s of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively . It interacts with the LRRK2 enzyme, a protein kinase that plays a key role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .
Cellular Effects
This compound has been shown to attenuate G2019S LRRK2-induced human neuronal injury with an EC50 of 1 nM . This suggests that this compound can influence cell function by mitigating the harmful effects of certain genetic mutations on neurons .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the kinase activity of LRRK2 . By binding to LRRK2, this compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the downstream signaling pathways that contribute to neuronal injury .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity, it is likely that this compound exerts its effects soon after administration and continues to do so for the duration of the exposure period .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that this compound showed dose-dependent inhibition of LRRK2 kinase activity in the periphery and CNS in animal models .
Metabolic Pathways
Given its role as a LRRK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the LRRK2 signaling pathway .
Transport and Distribution
Given its small molecular size and lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given its role as a LRRK2 inhibitor, it is likely that this compound localizes to the same subcellular compartments as LRRK2, which includes the cytoplasm and various organelles .
Preparation Methods
The synthesis of CZC-54252 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also not widely available, but the compound is typically produced in research laboratories for scientific studies .
Chemical Reactions Analysis
CZC-54252 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CZC-54252 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting LRRK2.
Mechanism of Action
CZC-54252 exerts its effects by selectively inhibiting LRRK2, a kinase involved in various cellular processes. The compound binds to the active site of LRRK2, preventing its phosphorylation activity. This inhibition leads to a reduction in LRRK2-mediated signaling pathways, ultimately resulting in neuroprotection and decreased neuronal injury. The molecular targets and pathways involved include the LRRK2 kinase domain and downstream signaling molecules.
Comparison with Similar Compounds
CZC-54252 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:
GNE0877: Another potent LRRK2 inhibitor with a different chemical structure.
JH-II-127: An orally active LRRK2 inhibitor with distinct pharmacokinetic properties.
HG-10-102-01: A selective LRRK2 inhibitor with a different mechanism of action.
Compared to these compounds, this compound stands out due to its exceptional selectivity and neuroprotective activity, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWUCNXOBLWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110376 | |
Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191911-27-9 | |
Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?
A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.
Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?
A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.
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